REACTION_CXSMILES
|
[C:1]([C:3]([CH3:16])([CH3:15])[C:4](=[O:14])[CH:5]([CH3:13])[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])#[N:2].[BH4-].[Na+].Cl.C(=O)([O-])O.[Na+]>CO>[C:1]([C:3]([CH3:15])([CH3:16])[CH:4]([OH:14])[CH:5]([CH3:13])[C:6]([O:8][C:9]([CH3:11])([CH3:10])[CH3:12])=[O:7])#[N:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(C(C(=O)OC(C)(C)C)C)=O)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 10 min.
|
Duration
|
10 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(C(C(=O)OC(C)(C)C)C)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |